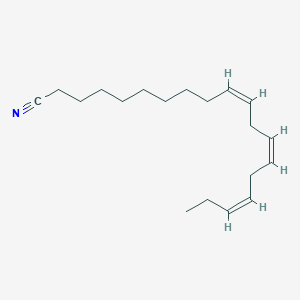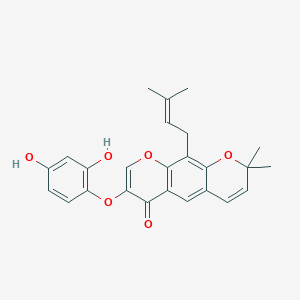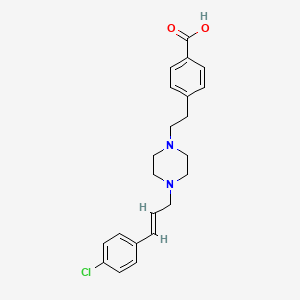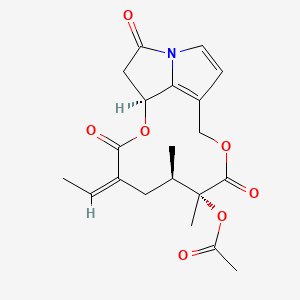
2-(4-Dimethylaminostyryl)-1-ethylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-dimethylaminostyryl)-1-ethylpyridinium is a pyridinium ion.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probing in Mitochondria
- Mitochondrial Monitoring : The compound serves as a fluorescent monitor for the energetic state of isolated brown-adipose-tissue mitochondria, indicating its potential as a sensitive tool for studying mitochondrial dynamics (Rafael, 1980).
Cellular and Molecular Biology
- Visualization in Cellular Structures : It has been used in the visualization of specific cell types, such as chemosensory neurons in gastropod molluscs, highlighting its utility in cellular biology (Leise, 1996).
- Uptake Mechanisms in Bacteria : Research on Escherichia coli has shown that the uptake of this compound is energized by substrate oxidation and affected by various inhibitors, offering insights into bacterial cell mechanisms (Sedgwick & Bragg, 1992).
Molecular Interactions and Applications
- DNA Binding and Probing : Its derivatives have been studied for their interaction with quadruplex DNA, demonstrating its potential as a DNA-probing agent (Xie et al., 2013).
- Association with Calixarenes : The compound forms complexes with water-soluble calixarenes, which has implications for the understanding of molecular associations (Nishida et al., 1997).
Optical and Nonlinear Optics Applications
- Organic Nonlinear Optical Material : Its derivative has been used in the growth of single crystals for potential optoelectronic applications, showing its significance in material science (Ushasree et al., 2004).
- Fluorescence Enhancement in Biological Macromolecules : The compound has shown enhanced fluorescence in the presence of DNA and proteins, suggesting its use in fluorescence detection and staining (Turkewitsch et al., 1998).
Eigenschaften
CAS-Nummer |
42457-53-4 |
|---|---|
Molekularformel |
C17H21N2+ |
Molekulargewicht |
253.36 g/mol |
IUPAC-Name |
4-[2-(1-ethylpyridin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N2/c1-4-19-14-6-5-7-17(19)13-10-15-8-11-16(12-9-15)18(2)3/h5-14H,4H2,1-3H3/q+1 |
InChI-Schlüssel |
VZWMLCVBIUHDKX-UHFFFAOYSA-N |
Isomerische SMILES |
CC[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)N(C)C |
SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |
Kanonische SMILES |
CC[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)N(C)C |
Verwandte CAS-Nummern |
3785-01-1 (iodide) |
Synonyme |
2-(4-dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium 2-(dimethylaminostyryl)-1-ethylpyridinium iodide DASPEI |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R,2R,7S,10R,13R,14R,16S,19R,20S)-19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione](/img/structure/B1239676.png)

![(3-Chloro-benzylidene)-[4-(2-methoxy-phenyl)-piperazin-1-yl]-amine](/img/structure/B1239684.png)

![1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea](/img/structure/B1239687.png)

![[(E)-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1239690.png)



